{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTYMJZAMVPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
2,3-Dichloroquinoxaline (1.0 mmol) and 2-methylphenol (1.2 mmol) were dissolved in anhydrous dimethylformamide (DMF, 15 mL) under nitrogen. Potassium carbonate (2.4 mmol) was added, and the mixture was stirred at 120°C for 24 h. Post-reaction, the mixture was poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1).
Characterization
-
Yield : 78%
-
Melting Point : 142–144°C
-
1H NMR (400 MHz, CDCl3) : δ 8.75 (s, 1H, ArH), 8.21–7.98 (m, 2H, ArH), 7.62–7.51 (m, 4H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 2.38 (s, 3H, CH3).
-
13C NMR (100 MHz, CDCl3) : δ 156.2 (C-O), 141.8, 139.5, 137.2, 130.9, 129.8, 129.1, 128.7, 127.4, 121.3, 115.2 (C Ar), 20.4 (CH3).
Thiolation at Position 2: Synthesis of 3-(2-Methylphenoxy)quinoxaline-2(1H)-thione
Reaction Protocol
A solution of 2-chloro-3-(2-methylphenoxy)quinoxaline (1.0 mmol) and N-cyclohexyldithiocarbamate cyclohexylammonium salt (1.2 mmol) in chloroform (25 mL) was refluxed for 12 h. The solvent was evaporated, and the residue was triturated with ethanol to afford the thione as a yellow solid.
Analytical Data
-
Yield : 85%
-
Melting Point : 228–230°C
-
1H NMR (400 MHz, DMSO-d6) : δ 14.52 (s, 1H, NH), 8.40–8.32 (m, 1H, ArH), 8.10–7.92 (m, 2H, ArH), 7.80–7.68 (m, 4H, ArH), 6.89 (d, J = 8.2 Hz, 1H, ArH), 2.35 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 178.4 (C=S), 156.0 (C-O), 142.1, 139.8, 137.5, 130.7, 129.5, 128.9, 128.3, 127.6, 121.1, 115.0 (C Ar), 20.2 (CH3).
Alkylation with Ethyl Chloroacetate
Procedure
To a suspension of 3-(2-methylphenoxy)quinoxaline-2(1H)-thione (1.0 mmol) in ethanol (30 mL), triethylamine (2.0 mmol) and ethyl chloroacetate (1.2 mmol) were added. The mixture was refluxed for 12 h, concentrated, and crystallized from ethanol.
Data for Ethyl {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetate
-
Yield : 82%
-
Melting Point : 98–100°C
-
1H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, ArH), 8.15–7.90 (m, 2H, ArH), 7.60–7.45 (m, 4H, ArH), 6.88 (d, J = 8.3 Hz, 1H, ArH), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.98 (s, 2H, SCH2CO), 2.34 (s, 3H, CH3), 1.30 (t, J = 7.1 Hz, 3H, CH3).
-
13C NMR (100 MHz, CDCl3) : δ 169.5 (C=O), 156.3 (C-O), 142.0, 139.6, 137.3, 130.8, 129.7, 129.0, 128.6, 127.5, 121.2, 115.1 (C Ar), 61.5 (OCH2), 34.2 (SCH2), 20.3 (CH3), 14.1 (CH3).
Hydrolysis to {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic Acid
Acidic Hydrolysis
Ethyl {[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetate (1.0 mmol) was stirred with 6 M HCl (10 mL) at 90°C for 6 h. The precipitate was filtered and recrystallized from ethanol/water (1:1).
Final Product Characterization
-
Yield : 89%
-
Melting Point : 210–212°C
-
1H NMR (400 MHz, DMSO-d6) : δ 13.20 (s, 1H, COOH), 8.60 (s, 1H, ArH), 8.18–7.95 (m, 2H, ArH), 7.70–7.55 (m, 4H, ArH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 2H, SCH2CO), 2.33 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 171.8 (C=O), 156.1 (C-O), 142.2, 139.9, 137.6, 130.6, 129.4, 128.8, 128.2, 127.7, 121.0, 115.3 (C Ar), 34.5 (SCH2), 20.1 (CH3).
-
HRMS (ESI) : m/z [M + H]+ Calcd for C19H17N2O3S: 353.0961; Found: 353.0958.
Comparative Analysis of Synthetic Routes
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitrated or halogenated phenoxy derivatives.
Scientific Research Applications
Anticancer Applications
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a series of quinoxaline derivatives, including those with sulfanyl groups, showed inhibitory effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity compared to the reference drug doxorubicin (IC50 = 3.23 μg/mL) .
- Mechanistic Insights : The mechanism of action for these compounds includes the induction of apoptosis and inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase . Molecular docking studies have also suggested strong binding affinities to human thymidylate synthase, further supporting their potential as chemotherapeutic agents .
Antimicrobial Activity
Quinoxaline derivatives have shown promising results in combating microbial infections.
Research Highlights
- Broad-Spectrum Antimicrobial Effects : Compounds derived from quinoxaline structures have been reported to exhibit antimicrobial properties against a variety of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial metabolic pathways, potentially through the inhibition of specific enzymes or disruption of cell wall synthesis .
Anti-inflammatory Properties
The anti-inflammatory potential of quinoxaline derivatives has been an area of active research.
Evidence from Studies
- Inhibition of Inflammatory Mediators : Some studies indicate that derivatives like {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2 and TNF-alpha .
- Therapeutic Implications : This anti-inflammatory action suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Drug Development Potential
The structural characteristics of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid provide a scaffold for further modifications aimed at enhancing biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetic acid moiety can interact with thiol-containing enzymes, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoxaline Ring
Table 1: Key Structural and Physicochemical Differences
| Compound Name | Substituent at Quinoxaline 3-Position | Molecular Formula | Key Features | References |
|---|---|---|---|---|
| {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid | 2-Methylphenoxy | C₁₇H₁₄N₂O₃S | High lipophilicity; potential for CNS penetration due to aryl groups | |
| (3-Methylquinoxalin-2-yl)sulfanylacetic acid | Phenyl | C₁₇H₁₄N₂O₂S | Increased aromaticity; may enhance DNA intercalation | |
| 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid | Morpholine | C₁₄H₁₅N₃O₃S | Improved water solubility; tertiary amine for pH-dependent solubility | |
| 2-{[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid | Cyano + Furan (tetrahydroquinoline) | C₁₆H₁₄N₂O₃S | Tetrahydroquinoline core reduces planarity; cyano group enhances polarity |
Key Observations :
- Lipophilicity: The 2-methylphenoxy group in the target compound increases lipophilicity compared to morpholine or cyano substituents, which may favor blood-brain barrier penetration .
- Solubility: Morpholine-containing derivatives exhibit better aqueous solubility due to the polar amine group, while furan-cyano combinations balance polarity and reactivity .
- Biological Interactions: Phenyl substituents (e.g., in (3-methylquinoxalin-2-yl)sulfanylacetic acid) enhance π-π stacking with aromatic residues in enzymes or DNA .
Comparisons :
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Synthesized via hydrazide intermediates reacting with alkyl halides or amino esters .
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Uses multicomponent reactions with Meldrum’s acid, highlighting atom economy and scalability .
Spectroscopic and Analytical Data
Target Compound : Expected spectroscopic features (based on analogs):
Biological Activity
The compound {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is a derivative of quinoxaline, a class of compounds recognized for their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this specific compound, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves the chemoselective reaction of 3-phenylquinoxaline derivatives with electrophiles. The parent compound, 3-phenylquinoxaline-2(1H)-thione, serves as a precursor. Various structural modifications can enhance biological activity through the introduction of different substituents at the sulfur atom or along the quinoxaline scaffold.
Key Synthesis Steps:
- Formation of Quinoxaline Derivative : The initial step involves the synthesis of 3-phenylquinoxaline-2(1H)-thione from 3-phenylquinoxalin-2(1H)-one.
- Reactions with Electrophiles : The thione undergoes reactions with acrylic acid derivatives to yield various S-substituted quinoxaline derivatives.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and elemental analysis to confirm their structures.
Anticancer Properties
Research indicates that derivatives of quinoxaline, including {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid, exhibit significant anticancer activity. The biological efficacy is primarily assessed using cell viability assays against different cancer cell lines.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid | HCT-116 | 1.9 - 7.52 |
| {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid | MCF-7 | 2.3 - 6.62 |
The IC50 values indicate that these compounds are effective at low concentrations, comparable to established chemotherapeutics like doxorubicin (IC50 = 3.23 μg/mL) .
The mechanism by which {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid exerts its anticancer effects includes:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and thymidylate synthase.
- Induction of Apoptosis : Many quinoxaline derivatives promote programmed cell death in cancer cells, contributing to their efficacy as anticancer agents.
- Targeting Specific Pathways : The structure allows for selective targeting of cancerous cells while sparing normal cells, thus reducing potential side effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the quinoxaline scaffold significantly influence biological activity. For instance:
- Substitution Patterns : The presence and nature of substituents at the sulfur atom can enhance or diminish activity.
- Peptidomimetic Side Chains : Incorporating side chains that mimic peptide structures has shown promising results in enhancing binding affinity to target proteins .
Case Studies and Research Findings
Several studies have documented the promising biological activities of quinoxaline derivatives:
- Study on HCT-116 and MCF-7 Cell Lines : A comprehensive evaluation demonstrated that multiple synthesized derivatives exhibited potent anticancer properties with low IC50 values, highlighting their potential as therapeutic agents .
- Molecular Docking Studies : In silico studies suggest that these compounds bind effectively to allosteric sites on target enzymes, providing insights into their mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate (a structural analog) is synthesized by reacting 3-methylquinoxalin-2-thiol with ethyl bromoacetate in polar aprotic solvents like DMF under reflux . To maximize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the sulfanyl-acetic acid linkage and substituent positions (e.g., 2-methylphenoxy). Aromatic protons in quinoxaline appear at δ 7.5–8.5 ppm, while the methylphenoxy group shows distinct singlet(s) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 353.08 for C₁₇H₁₅N₂O₃S) .
- XRD : Single-crystal X-ray diffraction (as used for ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate) resolves bond lengths and angles, confirming stereochemistry .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Profiling : Use of DMSO/PBS mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. What reaction mechanisms govern the sulfanyl-acetic acid group’s reactivity in nucleophilic substitutions?
- Methodological Answer : The sulfanyl (-S-) group acts as a nucleophile, attacking electrophilic carbons (e.g., alkyl halides). Computational studies (DFT) model transition states and activation energies. For example, morpholine-substituted analogs show higher reactivity due to electron-donating effects . Kinetic studies (UV-Vis monitoring) under varying pH/temperature reveal second-order kinetics .
Q. How can structure-activity relationships (SAR) guide optimization for target-specific applications?
- Methodological Answer :
- Quinoxaline Core Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 enhances antimicrobial activity .
- Phenoxy Substituent Effects : 2-Methylphenoxy improves lipid solubility, increasing blood-brain barrier penetration in CNS-targeted analogs .
- Sulfanyl Linker Replacement : Replacing -S- with -SO₂- reduces cytotoxicity but alters binding affinity .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DHFR, topoisomerase II). The sulfanyl group forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies, adjusting for cell line/passage number differences .
- Dose-Response Validation : Replicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .
Q. What experimental designs elucidate the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP450 kits) quantify inhibition of CYP3A4/2D6 isoforms .
- Metabolite Identification : LC-MS/MS detects hydroxylated or demethylated metabolites after incubation with human liver microsomes .
- Kinetic Parameters : Lineweaver-Burk plots determine and for enzyme-substrate interactions .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
